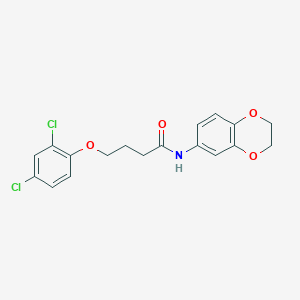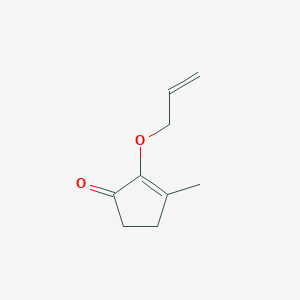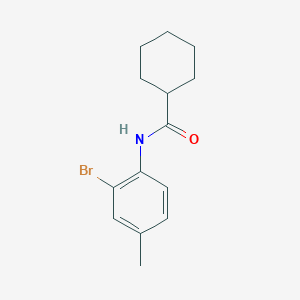
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a cyclohexane ring attached to a carboxamide group, with a 2-bromo-4-methylphenyl substituent.
- It is used in various scientific and industrial applications due to its unique properties.
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide: is a chemical compound with the molecular formula . It belongs to the class of amides and contains a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 2-bromo-4-methylbenzoic acid with cyclohexylamine, followed by cyclization to form the amide.
Reaction Conditions: These reactions typically occur under reflux conditions with appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, laboratories synthesize it for research purposes.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique substitution pattern.
Biology: It may have applications in drug discovery or as a probe for biological studies.
Medicine: While not directly used as a drug, its derivatives could have potential therapeutic effects.
Industry: Limited industrial applications, but it contributes to the development of novel materials.
Wirkmechanismus
- The exact mechanism of action is context-dependent, but it likely interacts with specific molecular targets or pathways due to its structural features.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other related compounds include 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide and other substituted cyclohexanecarboxamides.
Uniqueness: The combination of the 2-bromo-4-methylphenyl group and the cyclohexane ring makes this compound distinct.
Remember that further exploration and research are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C14H18BrNO |
|---|---|
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
QLTMMCXJWXDIFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
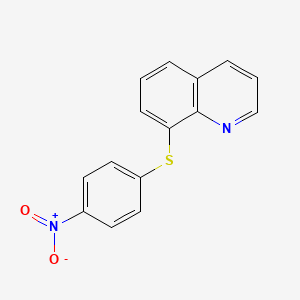
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
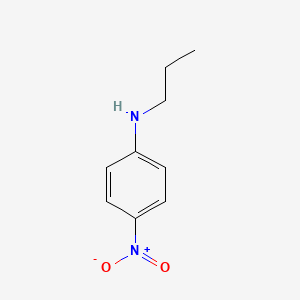

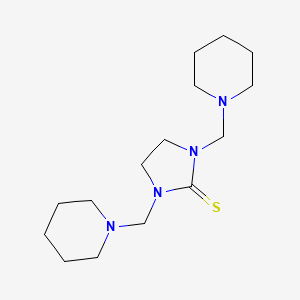
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)




